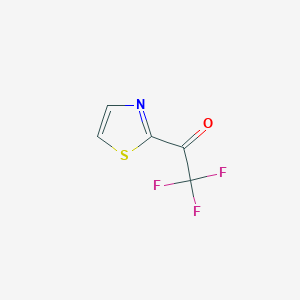

2-(Trifluoroacetyl)thiazole

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGPWVRFKBVIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622476 | |

| Record name | 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174824-75-0 | |

| Record name | 2,2,2-Trifluoro-1-(2-thiazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174824-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Trifluoroacetyl Thiazole and Its Derivatives

Direct Trifluoroacylation Approaches

Direct trifluoroacylation of the pre-formed thiazole (B1198619) ring represents a straightforward approach to introduce the trifluoroacetyl group at the C2-position. This strategy relies on the reaction of a suitable trifluoroacetylating agent with a thiazole substrate.

Synthesis via Trifluoroacetic Anhydride-Mediated Reactions

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful and commonly employed reagent for the direct trifluoroacylation of various heterocyclic compounds, including thiazoles. This method offers a facile route to 2-(trifluoroacetyl)thiazoles and their derivatives. researchgate.netorganic-chemistry.org The reaction typically proceeds by the activation of the thiazole ring, followed by nucleophilic attack of the acylating species.

One documented example involves the synthesis of 2-guanidino-4-(3-trifluoroacetylaminophenyl)thiazole trifluoroacetate (B77799), where trifluoroacetic anhydride is reacted with 2-guanidino-4-(3-aminophenyl)-thiazole in acetonitrile (B52724) under reflux conditions. iau.ir Another study describes a general and facile method for the trifluoroacylation of imidazoles, 1,3-thiazoles, and 1,3-oxazoles using TFAA, resulting in a series of heterocyclic trifluoromethyl-containing ketones. researchgate.netorganic-chemistry.org

The mechanism of this acylation can involve the in situ formation of a more reactive acylating agent. For instance, in the acylation of ferrocene (B1249389) with unprotected amino acids, trifluoroacetic anhydride serves to both protect the amino group and activate the carboxylic acid, forming an N-trifluoroacetylaminoacyl trifluoroacetate intermediate. researchgate.net A similar activation pathway can be envisioned for the direct trifluoroacylation of the thiazole nucleus.

Table 1: Examples of TFAA-Mediated Trifluoroacylation

| Starting Material | Reagent | Product | Reference |

| 2-Guanidino-4-(3-aminophenyl)-thiazole | Trifluoroacetic anhydride | 2-Guanidino-4-(3-trifluoroacetylaminophenyl)thiazole trifluoroacetate | iau.ir |

| 1,3-Thiazoles | Trifluoroacetic anhydride | 2-(Trifluoroacetyl)-1,3-thiazoles | researchgate.netorganic-chemistry.org |

Exploration of Alternative Trifluoroacetylating Agents

Beyond the highly reactive trifluoroacetic anhydride, other trifluoroacetylating agents have been explored for the synthesis of trifluoromethyl ketones and related structures. These alternatives can offer advantages in terms of selectivity, cost, and handling.

Ethyl trifluoroacetate is a key reagent in this context and can be used in condensation reactions with suitable substrates. For example, the trifluoroacetylation of ethyl benzoate (B1203000) derivatives can be achieved through condensation with ethyl trifluoroacetate in the presence of a base like sodium ethoxide. thieme-connect.de Similarly, the reaction of p-chloroaniline with ethyl trifluoroacetate has been reported. iau.ir Ethyl trifluoroacetate is also utilized in the synthesis of other trifluoromethylated heterocycles, such as pyridines and pyranones, showcasing its versatility as a trifluoroacetylating synthon. mdpi.com

Methyl trifluoroacetate, another alternative, is prepared by reacting trifluoroacetic acid with an excess of methanol. synarchive.com It serves as a valuable synthesis intermediate in the pharmaceutical industry and can be employed in various trifluoroacetylation reactions. synarchive.com The reaction of organometallic reagents with ethyl trifluoroacetate is a known method for the formation of trifluoromethyl ketones.

Table 2: Reactions with Alternative Trifluoroacetylating Agents

| Trifluoroacetylating Agent | Substrate | Product Type | Reference |

| Ethyl trifluoroacetate | Ethyl benzoate derivatives | Trifluoroacetylated benzoates | thieme-connect.de |

| Ethyl trifluoroacetate | p-Chloroaniline | Trifluoroacetylated aniline | iau.ir |

| Ethyl trifluoroacetate | Various carbonyl compounds | Trifluoromethylated pyranones | mdpi.com |

| Methyl trifluoroacetate | --- | Synthesis intermediate | synarchive.com |

Ring-Forming Reactions for Thiazole Scaffold Construction

An alternative to direct functionalization is the construction of the trifluoromethyl-substituted thiazole ring from acyclic precursors. This approach allows for the introduction of the desired trifluoromethyl group as part of one of the building blocks.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide. researchgate.net This method has been adapted for the synthesis of 2-(trifluoromethyl)thiazoles and their derivatives.

A common strategy involves the use of a trifluoromethylated α-haloketone or a related synthon. For instance, 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid can be synthesized via a Hantzsch-type reaction where ethyl 4,4,4-trifluoroacetoacetate is first brominated to form an α-bromo intermediate, which is then cyclized with thiourea (B124793). derpharmachemica.com Another approach utilizes the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with thioamides to furnish 4-(trifluoromethyl)thiazoles. Novel 2-methyl-4-trifluoromethylthiazole derivatives have also been prepared using the Hantzsch reaction. mdpi.com

Variations of the Hantzsch synthesis have been developed to improve yields and expand the substrate scope. These can include the use of different halogenating agents, reaction conditions, and catalysts. tandfonline.comacs.orgorganic-chemistry.org For example, a one-pot, multi-component procedure for the synthesis of new substituted Hantzsch thiazole derivatives has been developed using a reusable catalyst. acs.org

Table 3: Hantzsch Synthesis of Trifluoromethylated Thiazoles

| α-Haloketone Precursor | Thioamide/Thiourea | Product | Reference |

| Ethyl α-bromo-4,4,4-trifluoroacetoacetate | Thiourea | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester | derpharmachemica.com |

| 3-Bromo-1,1,1-trifluoropropan-2-one | Various thioamides | 4-(Trifluoromethyl)thiazoles | tandfonline.com |

| 2-Chloro-trifluoroacetic ethyl acetoacetate | Thioacetamide | 2-Methyl-4-trifluoromethylthiazole-5-ethyl formate | derpharmachemica.com |

| 1,3-Dibromo-1,1-difluoropropan-2-one | Thiourea | 4-(Bromodifluoromethyl)thiazol-2-amine | nih.gov |

[3+2] Cycloaddition Strategies for Trifluoromethyl-Thiazoles

[3+2] cycloaddition reactions provide a powerful and convergent method for the construction of five-membered heterocyclic rings, including thiazoles. In this approach, a three-atom component reacts with a two-atom component to form the heterocyclic core.

One notable strategy involves the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with a source of trifluoromethyl cyanide (CF₃CN), which can be generated in situ. This reaction proceeds under base- and catalyst-free conditions to afford 2-trifluoromethyl-4,5-disubstituted thiazoles in moderate to good yields. organic-chemistry.org

Rhodium-catalyzed [3+2] cycloadditions have also emerged as a versatile tool in organic synthesis. These reactions can be applied to the synthesis of various carbo- and heterocyclic systems. researchgate.netwikipedia.orgnih.gov While specific examples for the direct synthesis of 2-(trifluoroacetyl)thiazole using this method are not extensively detailed in the provided context, the general applicability of rhodium-catalyzed cycloadditions to form complex ring systems suggests its potential for accessing trifluoromethylated thiazole scaffolds. researchgate.net

Table 4: [3+2] Cycloaddition for Trifluoromethyl-Thiazole Synthesis

| 3-Atom Component | 2-Atom Component | Product | Reference |

| Pyridinium 1,4-zwitterionic thiolates | Trifluoromethyl cyanide (in situ) | 2-Trifluoromethyl-4,5-disubstituted thiazoles | organic-chemistry.org |

Multicomponent Reactions (MCRs) for Thiazole Moiety Introduction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been adapted for the synthesis of the thiazole moiety.

The Ugi reaction, a four-component reaction (4CR) involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent MCR. wikipedia.org While direct synthesis of this compound via a standard Ugi reaction is not explicitly detailed, the Ugi reaction has been used to create derivatives containing a trifluoromethylphenyl group, demonstrating its utility in incorporating fluorinated moieties. researchgate.net Post-condensation modifications of Ugi products can also lead to the formation of thiazole rings.

The Passerini reaction, a three-component reaction (3CR) between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. organic-chemistry.orgthieme-connect.de This reaction can be a key step in the synthesis of complex molecules, and its products can be further elaborated to form heterocyclic structures. The use of trifluoroacetic acid as the acidic component in a Passerini-type reaction could potentially lead to the formation of intermediates for this compound derivatives.

Table 5: Multicomponent Reactions for Thiazole Derivative Synthesis

| MCR Type | Key Reactants | Product Feature | Reference |

| Ugi Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Can incorporate trifluoromethylphenyl groups | researchgate.net |

| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | Forms α-acyloxy amides, potential precursors | |

| Hantzsch-based MCR | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | acs.org |

Precursor-Based Synthetic Pathways for this compound Analogs

The construction of the this compound scaffold and its analogs often relies on the strategic use of fluorinated building blocks. These precursors provide a direct and efficient route to incorporate the essential trifluoromethyl moiety into the final heterocyclic structure.

Utilizing Ethyl 4,4,4-Trifluoroacetoacetate as a Building Block

Ethyl 4,4,4-trifluoroacetoacetate is a versatile and important fluorinated building block in organic synthesis. researchgate.netgoogle.comgoogle.com It serves as a key intermediate in the production of various pesticides and pharmaceuticals. google.comgoogle.com Its preparation is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a catalyst such as sodium ethoxide. google.comgoogle.com

In the context of thiazole synthesis, ethyl 4,4,4-trifluoroacetoacetate is a valuable precursor for introducing the trifluoroacetyl group. The classical Hantzsch thiazole synthesis provides a fundamental pathway where a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, can react with a thioamide and an α-halo ketone. A more direct approach involves the reaction of a halogenated version of the trifluoroacetyl precursor. For instance, the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with a thioamide would directly lead to the formation of a 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylate derivative. Subsequent manipulation of the ester group at the 5-position can then be performed to yield a variety of analogs. The use of such fluorine-containing building blocks is a primary strategy for creating diverse heterocyclic compounds for biological screening. researchgate.net

Synthesis from 3-(Trifluoroacetyl)coumarin (B2731086) Derivatives

A notable and efficient pathway to trifluoromethyl-containing thiazole analogs involves the use of 3-(trifluoroacetyl)coumarin as a starting material. researchgate.netresearchgate.netbohrium.com Researchers have developed a one-pot, solvent-free method to synthesize a series of novel 2-(coumarin-3-yl)trifluoroethylidene-modified thiazoles. researchgate.netresearchgate.net This reaction proceeds via the Hantzsch thiazole synthesis mechanism, where 3-(trifluoroacetyl)coumarin reacts with a thioamide or thiourea and iodine.

The process is noteworthy for its efficiency and adherence to green chemistry principles. The reaction of 3-(trifluoroacetyl)coumarin and thiourea in the presence of iodine under solvent-free conditions leads to the formation of coumarin-thiazole hybrids containing the desired trifluoromethyl group. researchgate.net This method avoids the use of hazardous solvents and often results in high yields of the target compounds. researchgate.netuitm.edu.my The introduction of the trifluoromethyl group has been shown to significantly enhance the biological activity of the resulting coumarin-thiazole hybrids compared to their non-fluorinated counterparts. researchgate.net

Table 1: Synthesis of Coumarin-Thiazole Derivatives from 3-(Trifluoroacetyl)coumarin (This table is a representative example based on findings for coumarin-thiazole hybrids. researchgate.netresearchgate.net)

| Starting Material | Reagent | Conditions | Product Structure (General) |

|---|---|---|---|

| 3-(Trifluoroacetyl)coumarin | Thiourea/Substituted Thioureas | Solvent-free, one-pot | 2-Amino/substituted-amino-4-(trifluoromethyl)thiazolyl-coumarin |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to reduce environmental impact, improve safety, and enhance efficiency. univpancasila.ac.idbepls.com These approaches focus on the use of environmentally benign catalysts, alternative energy sources like microwaves, and the reduction or elimination of volatile organic solvents.

Catalytic Methods and Nanocatalysts

The use of catalysts, particularly heterogeneous nanocatalysts, represents a significant advancement in the green synthesis of thiazoles. univpancasila.ac.idtandfonline.com Nanocatalysts are highly valued for their large surface-to-volume ratio, which leads to high catalytic activity, and their potential for recovery and reuse, which minimizes waste. tandfonline.comresearchgate.net

Several types of nanocatalysts have been successfully employed in thiazole synthesis:

Magnetic Nanocatalysts: These catalysts, often composed of a magnetic core like iron oxide (Fe₃O₄) coated with a catalytic layer, can be easily separated from the reaction mixture using an external magnet. researchgate.netbenthamdirect.com This simplifies the purification process and allows for the efficient recycling of the catalyst. researchgate.net

Metal Oxide Nanoparticles: Nanoparticles of metal oxides such as CuO, TiO₂, and Al₂O₃ are used as stable, low-cost, and environmentally friendly heterogeneous catalysts for synthesizing thiazole scaffolds. tandfonline.com

Biopolymer-Supported Nanocatalysts: Chitosan, a natural biopolymer, has been used to stabilize calcium oxide (CaO) nanoparticles. mdpi.com This nanocomposite has proven to be an effective and recyclable heterogeneous base catalyst for the high-yield production of thiazoles under mild conditions. mdpi.com

These catalytic systems offer advantages over traditional homogeneous catalysts, which often require laborious separation from the reaction products. tandfonline.com

Table 2: Examples of Nanocatalysts Used in Thiazole Synthesis

| Nanocatalyst | Catalyst Type | Key Advantages |

|---|---|---|

| Fe₃O₄@Vitamin B₁ | Magnetic Nanocomposite | Inexpensive, efficient, water as a green solvent. researchgate.net |

| Asp-Al₂O₃ | Amino Acid Functionalized Metal Oxide | Effective heterogeneous catalyst, spherical/hexagonal structure. tandfonline.com |

| Chitosan-CaO | Biopolymer-Supported Metal Oxide | Recyclable, high-yield, suppresses particle aggregation. mdpi.com |

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions are cornerstone techniques in green organic synthesis, offering significant improvements over conventional methods. univpancasila.ac.idbepls.com

Solvent-Free Synthesis: Conducting reactions without a solvent, or in "neat" conditions, minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. sioc-journal.cn The synthesis of coumarin-thiazole derivatives from 3-(trifluoroacetyl)coumarin is a prime example of a successful solvent-free, one-pot reaction. researchgate.netresearchgate.netuitm.edu.my This approach not only reduces waste but can also lead to higher yields and simpler product isolation. sioc-journal.cn

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. rasayanjournal.co.innih.govrsc.org In the context of the Hantzsch thiazole synthesis, microwave heating has been shown to produce target aminothiazoles in significantly higher yields and with shorter reaction times compared to conventional reflux heating. nih.gov This high-speed synthesis is highly amenable to the rapid generation of compound libraries. nih.gov Furthermore, microwave-assisted protocols can often be performed under solvent-free conditions, combining the benefits of both green techniques. bepls.comresearchgate.net For instance, a rapid synthesis of hydrazinyl thiazoles has been achieved in a one-pot reaction under solvent- and catalyst-free conditions using microwave irradiation for just 30-175 seconds. bepls.com

Combinatorial Chemistry and Library Synthesis of Thiazole Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds. zenodo.org This high-throughput approach is invaluable in drug discovery for identifying new biologically active molecules. nih.govresearchgate.net Thiazole derivatives, due to their wide range of pharmacological activities, are a popular scaffold for combinatorial library design. nih.govzenodo.org

Several strategies are employed for the combinatorial synthesis of thiazole libraries:

Solid-Phase Synthesis: This technique involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions to build the target molecule. An efficient solid-phase route for 2,4,5-trisubstituted thiazoles has been developed where a core thiazole skeleton is first formed on the resin. acs.org This core is then functionalized with various building blocks (e.g., amines, alkyl halides) at different positions to create a diverse library of compounds. acs.org The final products are then cleaved from the solid support for purification and screening. acs.org

Solution-Phase Parallel Synthesis: This method involves running multiple reactions in parallel in separate reaction vessels. A remarkably high-speed solution-phase combinatorial synthesis of 2-substituted-amino-4-aryl thiazoles has been reported to proceed to completion in as little as 30-40 seconds at room temperature without a catalyst. nih.gov This method is highly efficient and suitable for high-throughput screening (HTS).

Multi-Component Reactions (MCRs): MCRs are highly convergent reactions where three or more starting materials react in a single step to form a complex product, incorporating portions of all reactants. researchgate.net The Hantzsch thiazole synthesis is a classic example that can be adapted for combinatorial approaches. By varying the α-halo ketone, the thioamide, and other potential reactants, a wide array of thiazole derivatives can be generated quickly and efficiently. researchgate.net

Table 3: Points of Diversity in a Combinatorial Thiazole Library (Based on a solid-phase synthetic strategy for 2,4,5-trisubstituted thiazoles. acs.org)

| Position on Thiazole Ring | Diversity Introduced by | Example Building Blocks |

|---|---|---|

| Position 2 | Reaction with primary amines | Various primary amines |

| Position 4 | Cyclization with α-haloketones | Diverse 2-bromoacetophenones |

| Position 5 | Acylation/Alkylation | Different acid chlorides, alkyl halides |

Elucidation of Reactivity and Reaction Mechanisms of 2 Trifluoroacetyl Thiazole

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing both a sulfur atom, which can act as an electron donor, and a pyridine-type nitrogen atom at position 3. In an unsubstituted thiazole, the calculated π-electron density shows that the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution. semanticscholar.orgacs.org Conversely, the C2 position is the most electron-deficient due to the electronegativity of the adjacent nitrogen atom, rendering it susceptible to nucleophilic attack or deprotonation by strong bases. semanticscholar.orgacs.org

The introduction of a trifluoroacetyl group at the C2 position profoundly alters this intrinsic reactivity. The trifluoroacetyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence drastically reduces the electron density of the entire thiazole ring through a strong negative inductive (-I) and mesomeric (-M) effect. This has two major consequences:

Deactivation towards Electrophilic Attack: The severe electron deficiency imposed by the 2-(trifluoroacetyl) group deactivates the thiazole nucleus towards substitution by electrophiles. unacademy.combrainkart.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which typically occur at the C5 position in activated thiazoles, are significantly hindered or require harsh conditions. brainkart.com

Activation towards Nucleophilic Attack: The C2 position, already inherently electrophilic, becomes even more so. unacademy.combrainkart.com This heightened electrophilicity makes the C2 carbon a prime target for nucleophilic reagents. Furthermore, the electron-withdrawing effect extends to the C4 and C5 positions, making them more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

Reactivity of the Trifluoroacetyl Moiety

The trifluoroacetyl group is a highly reactive ketone functionality, with its behavior dominated by the extreme electrophilicity of the carbonyl carbon.

A hallmark of trifluoromethyl ketones is their propensity to form stable geminal diols (hydrates) in the presence of water. nih.govrsc.org The powerful electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack by water. organic-chemistry.org

For 2-(trifluoroacetyl)thiazole, this equilibrium lies significantly towards the hydrate form, 2-(1,1-dihydroxy-2,2,2-trifluoroethyl)thiazole. This stability is so pronounced that the hydrate can often be observed spectroscopically. nih.gov The formation of the stable hydrate can prevent other reactions at the carbonyl group, such as reduction to the corresponding alcohol. rsc.org

Table 1: Hydration of Trifluoromethyl Ketones

| Carbonyl Compound | Equilibrium | Stability of Hydrate | Reference |

|---|---|---|---|

| Acetone | Favors Ketone | Low | N/A |

| Hexafluoroacetone | Favors Hydrate | Very High | organic-chemistry.org |

| This compound | Favors Hydrate | High | nih.govrsc.org |

The carbonyl-ene reaction is a pericyclic reaction involving a carbonyl compound (the enophile) and an alkene with an allylic hydrogen (the ene). Trifluoromethyl ketones, being highly electrophilic, are excellent enophiles for this transformation, particularly when activated by a Lewis acid. rsc.org Research on ω-olefinic trifluoromethyl ketones demonstrates their ability to undergo intramolecular ene-cyclization, yielding five- to eight-membered rings containing a trifluoromethyl alcohol group. rsc.org

While intermolecular ene reactions of this compound with simple terminal olefins are not extensively documented, its high electrophilicity suggests it would be a highly reactive enophile. The reaction would proceed via attack of the olefin's double bond on the carbonyl carbon, with concomitant transfer of an allylic proton, to yield a trifluoromethyl-substituted homoallylic alcohol.

The interaction of this compound with strong bases and organometallic reagents is directed by the most electrophilic sites in the molecule.

Strong Organic Bases: In a typical thiazole, a strong base like an organolithium reagent would deprotonate the most acidic proton at the C2 position. However, in this compound, the C2 position is substituted. While the acidity of the C5 proton might be slightly increased, the primary site of interaction for a nucleophilic base would be the highly electrophilic carbonyl carbon.

Organometallic Reagents: Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles that readily attack carbonyl carbons. The reaction of this compound with such reagents is expected to proceed via nucleophilic addition to the carbonyl group. This addition forms a tetrahedral intermediate which, upon aqueous workup, yields a tertiary alcohol bearing both a thiazole ring and a trifluoromethyl group.

Table 2: Predicted Reactions with Organometallic Reagents

| Reagent | Substrate | Predicted Product (after workup) | Reaction Type |

|---|---|---|---|

| Methylmagnesium Bromide | This compound | 2-(Thiazol-2-yl)-1,1,1-trifluoropropan-2-ol | Nucleophilic Addition |

| Phenyllithium | This compound | Phenyl(thiazol-2-yl)(trifluoromethyl)methanol | Nucleophilic Addition |

Mechanisms of Functionalization and Derivatization

The strong electron-withdrawing nature of the trifluoroacetyl group is instrumental in facilitating functionalization reactions on the thiazole ring, particularly those that proceed via nucleophilic substitution.

SNAr Reactions: Nucleophilic aromatic substitution (SNAr) is a key mechanism for modifying aromatic rings. It requires two main features: a good leaving group (like a halogen) and strong activation by electron-withdrawing groups. The 2-(trifluoroacetyl) group serves as a powerful activating group. Therefore, a derivative such as 5-bromo-2-(trifluoroacetyl)thiazole would be highly susceptible to SNAr. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group (C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the trifluoroacetyl group, stabilizing it. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

Metal-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organohalide or triflate with an organometallic partner. A halogenated derivative, for instance, 4-bromo-2-(trifluoroacetyl)thiazole, could readily participate in such couplings. In a Suzuki coupling, the reaction would involve the palladium-catalyzed reaction of the bromothiazole derivative with a boronic acid in the presence of a base. The trifluoroacetyl group, being electron-withdrawing, can influence the reaction rates and efficiency but is generally tolerant of the conditions used for these transformations.

Table 3: Illustrative Functionalization Reactions

| Reaction Type | Hypothetical Substrate | Coupling Partner / Nucleophile | Catalyst / Conditions | Illustrative Product |

|---|---|---|---|---|

| SNAr | 5-Bromo-2-(trifluoroacetyl)thiazole | Sodium Methoxide | DMSO, heat | 5-Methoxy-2-(trifluoroacetyl)thiazole |

| Suzuki Coupling | 4-Bromo-2-(trifluoroacetyl)thiazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Phenyl-2-(trifluoroacetyl)thiazole |

Radical-Based Alkylations

Radical-based alkylations offer a powerful and direct method for the C-H functionalization of heteroaromatic compounds. In the context of this compound, the strong electron-withdrawing nature of the trifluoroacetyl group is anticipated to activate the thiazole ring, making it a suitable substrate for nucleophilic radical addition reactions, such as the Minisci reaction. rsc.orged.ac.ukscispace.com

The Minisci reaction and its modern variants involve the generation of an alkyl radical, which then adds to a protonated electron-deficient N-heterocycle. rsc.orgscispace.com The resulting radical cation intermediate is then oxidized to afford the final alkylated heterocycle. While azoles, including thiazoles, have been recognized as more challenging substrates for Minisci-type reactions compared to more electron-poor six-membered heterocycles like pyridines and quinolines, the presence of the trifluoroacetyl group at the C2 position of the thiazole ring is expected to significantly enhance its reactivity towards radical attack. rsc.orged.ac.uk The reaction is typically directed to the C5 position, which is electronically activated by the electron-withdrawing substituent.

A plausible mechanism for the radical-based alkylation of this compound, following a Minisci-type pathway, is illustrated below:

Radical Generation: An alkyl radical (R•) is generated from a suitable precursor. Common methods for radical generation in Minisci reactions include the oxidative decarboxylation of carboxylic acids, the fragmentation of N-(acyloxy)phthalimides, or the use of alkyl-DHP reagents. ed.ac.uk

Protonation of the Heterocycle: In the acidic reaction medium, the nitrogen atom of the thiazole ring is protonated. This protonation lowers the LUMO energy of the heterocyclic system, making it more susceptible to nucleophilic attack by the alkyl radical. scispace.com

Radical Addition: The nucleophilic alkyl radical adds to an electron-deficient carbon of the protonated thiazole ring, most likely at the C5 position, to form a resonance-stabilized radical cation intermediate.

Rearomatization: The radical cation intermediate is then oxidized by a suitable oxidant present in the reaction mixture, leading to the expulsion of a proton and the restoration of aromaticity, yielding the final C5-alkylated this compound.

Detailed research findings on the radical-based alkylation of this compound are not extensively documented in the public domain. However, based on the general principles of Minisci reactions applied to azoles, a variety of alkyl radicals could potentially be employed. The table below summarizes potential radical precursors and reaction conditions that are commonly used for the Minisci-type alkylation of heterocyclic compounds and could be applicable to this compound.

| Radical Precursor | Reagents and Conditions | Type of Alkyl Radical Generated |

| Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, H₂O/DCM, heat | Primary, Secondary, Tertiary |

| Alkyl-DHP Reagents | Ir(ppy)₃, visible light, MeCN, room temp. | Secondary, Tertiary |

| N-(Acyloxy)phthalimides | Photoredox catalyst, visible light, base, solvent | Primary, Secondary |

| Alkyl Iodides | Et₃B, O₂, solvent, room temp. | Primary, Secondary |

It is important to note that the success and efficiency of these reactions would be highly dependent on the specific reaction conditions and the nature of the alkyl radical precursor. Further experimental studies are required to fully elucidate the scope and limitations of radical-based alkylations for the functionalization of this compound.

Applications of 2 Trifluoroacetyl Thiazole in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

2-(Trifluoroacetyl)thiazole serves as a potent electrophilic building block in a variety of chemical transformations. The trifluoromethyl ketone is highly susceptible to nucleophilic attack, while the thiazole (B1198619) ring itself can be involved in numerous reactions, establishing the compound as a versatile synthetic intermediate.

The reactivity of the thiazole nucleus is well-established; the C2 position is susceptible to deprotonation by strong bases like organolithium compounds, rendering it nucleophilic for reactions with electrophiles such as aldehydes and alkyl halides. pharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation and mercuration, typically occur at the C5 position. pharmaguideline.com The presence of the strongly deactivating 2-(trifluoroacetyl) group is expected to significantly modify this intrinsic reactivity, further enhancing the electrophilicity of the ring and influencing the regioselectivity of substitution reactions.

As an intermediate, this compound can undergo various transformations to yield more complex molecules. For instance, its carbonyl group can be a handle for creating chiral alcohols via asymmetric reduction or for forming new carbon-carbon bonds through aldol or similar addition reactions. The thiazole ring provides a stable aromatic core that can be further functionalized or incorporated into larger molecular frameworks. Thiazole derivatives are key intermediates in the synthesis of a wide range of compounds, including those with potential anticancer and antimicrobial properties. mdpi.commdpi.comnih.gov

Table 1: Selected Synthetic Transformations Utilizing Thiazole Intermediates

| Starting Material Class | Reagent(s) | Product Class | Synthetic Utility | Reference(s) |

|---|---|---|---|---|

| Thioamides / Thioureas | α-Haloketones | 2,4-Disubstituted Thiazoles | Core synthesis of the thiazole ring (Hantzsch synthesis) | nih.govnih.gov |

| 2-Bromothiazole | Butyllithium, then Ethyl Acetate | 2-Acetylthiazole | Introduction of a ketone functionality | google.com |

| Thiazole | Alkyl Halides | Thiazolium Cations | Formation of ionic liquids and catalyst precursors | pharmaguideline.com |

| 2-Aminothiazole Derivatives | Acyl Chlorides | N-Acyl-2-aminothiazoles | Synthesis of biologically active amides | researchgate.netmdpi.com |

Contributions to Asymmetric Synthesis

The trifluoroacetyl group is a critical functionality in asymmetric synthesis, primarily due to the electrophilicity of the ketone and the unique stereoelectronic properties of the trifluoromethyl (CF3) group. In this compound, this functionality is attached to a heterocyclic core, opening avenues for the creation of chiral thiazole-containing molecules.

A key application in this area is the enantioselective reduction of the ketone to produce a chiral trifluoromethyl-substituted alcohol. This transformation can be achieved using chiral catalysts, such as those based on rhodium complexes, which have been successfully employed for the asymmetric hydrogenation of related α-trifluoromethylidene lactams to yield chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities (up to 99.9% ee). rsc.org Similarly, chiral auxiliaries covalently attached to the substrate can direct the stereochemical outcome of a reaction. Sulfur-based chiral auxiliaries, like 1,3-thiazolidine-2-thiones, have proven effective in controlling diastereoselectivity in reactions such as aldol additions. scielo.org.mx

Furthermore, the trifluoroacetyl group can be used to generate tertiary fluoro-enolates for catalytic enantioselective Michael additions. nih.gov This strategy allows for the construction of molecules containing quaternary carbon-fluorine stereogenic centers, which are of significant interest in medicinal chemistry. nih.gov The application of chiral copper(II) catalysts with specific diamine ligands has enabled such reactions with excellent enantioselectivity and chemical yields. nih.gov The use of this compound in these contexts would allow for the synthesis of novel, optically active thiazole derivatives with potential biological applications.

Table 2: Strategies in Asymmetric Synthesis Relevant to Trifluoromethyl Ketones

| Reaction Type | Substrate Class | Catalyst/Auxiliary Example | Product Feature | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | α-Trifluoromethylidene Lactams | Rh/f-spiroPhos complex | Chiral 2,2,2-trifluoroethyl group | rsc.org |

| Michael Addition | N-Crotonyl Oxazolidinone | Thiazolidinethione auxiliary | Diastereomerically enriched adducts | scielo.org.mx |

| Michael Addition | Tertiary Fluoro-enolates | Cu(OTf)2 / Chiral Diamine | Quaternary C-F stereocenter | nih.gov |

| Sulfenofunctionalization | α-Trifluoromethyl Allylboronic Acids | Diphenyl Selenide | Chiral Allyl Sulfides | nih.gov |

Utilization in Polymer Chemistry

The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for developing materials with tailored thermal, electronic, and biological properties. Thiazole-containing polymers, in particular, have been investigated for various applications. The unique structure of this compound makes it an interesting candidate as a monomer or a precursor to a monomer for polymer synthesis.

Recent research has demonstrated the synthesis of heteroaromatic thiazole-based polyurea derivatives. mdpi.com In these studies, an aminothiazole monomer was polymerized with various diisocyanates via solution polycondensation to create new polymers with sulfur links in their main chains. mdpi.com The resulting aromatic-based polymers exhibited higher crystallinity compared to their aliphatic and cyclic counterparts. mdpi.com

While the direct polymerization of this compound has not been extensively detailed, its structure offers several potential routes for incorporation into polymers. For example, the trifluoroacetyl group could be chemically modified into a polymerizable functional group. Alternatively, the ketone could serve as a reactive site for cross-linking polymers. The presence of the trifluoromethyl group is highly desirable in polymer chemistry as it can enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and surface energy of the material.

Development of Novel Heterocyclic Systems

This compound is an excellent starting material for the construction of more complex, fused, or multi-component heterocyclic systems. The dual reactivity of the electrophilic ketone and the thiazole ring allows it to participate in a variety of cyclization and condensation reactions.

Thiazole derivatives are frequently used as precursors to synthesize novel bioactive compounds through methods like 1,3-dipolar cycloaddition reactions or condensation with various reagents. nih.gov For example, 2-aminothiazoles can undergo condensation reactions with aromatic aldehydes to generate more complex heterocycles. pharmaguideline.com The trifluoroacetyl group in this compound can act as a key functional handle for building new rings. It can react with dinucleophiles, such as hydrazine derivatives or β-amino alcohols, to form new five- or six-membered heterocyclic rings fused or attached to the thiazole core.

The synthesis of novel thiazole-based heterocycles, such as thiazolyl pyrazoles, triazolo[1,5-a]pyrimidines, and thiazolo[3,2-a]pyrimidines, has been successfully achieved starting from functionalized thiazole precursors. nih.govekb.eg These synthetic strategies often involve multi-step sequences or one-pot multicomponent reactions, highlighting the versatility of the thiazole scaffold in generating molecular diversity. nih.gov The unique electronic properties conferred by the trifluoroacetyl group can influence the course of these cyclization reactions, potentially leading to novel molecular architectures that would be otherwise difficult to access.

Table 3: Examples of Heterocyclic Systems Synthesized from Thiazole Precursors

| Thiazole Precursor | Reagent(s) | Resulting Heterocyclic System | Synthetic Approach | Reference(s) |

|---|---|---|---|---|

| 2-Cyano-N-(5-methylthiazol-2-yl)acetamide | Hydrazonoyl Halides | Aminopyrazoles | Cyclocondensation | ekb.eg |

| Thiosemicarbazone Derivatives | α-Haloketones | Thiazole Derivatives | Hantzsch Synthesis | mdpi.com |

| 5-Acetyl-4-methyl-2-(methylamino)thiazole | Bromine, then 2-Aminothiazole | Imidazo[2,1-b]thiazole | Bromination and Cyclization | nih.gov |

| Thioamides | Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate | Thiazole-5-carboxylate esters | Photolysis and Cyclization | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Trifluoroacetyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 2-(Trifluoroacetyl)thiazole in solution. Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiazole (B1198619) ring. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C5 position. Similarly, the C5 proton would also present as a doublet. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the trifluoroacetyl group. For comparison, in unsubstituted thiazole, the protons resonate at approximately 8.89 ppm (H2), 7.99 ppm (H5), and 7.44 ppm (H4) in CDCl₃ chemicalbook.com. The trifluoroacetyl group at the C2 position is expected to shift the signals of H4 and H5 downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Key signals would include those for the two carbons of the thiazole ring, the carbonyl carbon of the trifluoroacetyl group, and the trifluoromethyl carbon. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 170-180 ppm. The trifluoromethyl carbon signal will be split into a quartet due to coupling with the three fluorine atoms. The chemical shifts of the thiazole ring carbons will also be affected by the substituent. In related 2-amino-4-phenylthiazole, the thiazole carbons appear at approximately 168.8 ppm (C2), 150.2 ppm (C4), and 101.9 ppm (C5) asianpubs.org.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignments. A COSY spectrum would show a cross-peak between the H4 and H5 protons, confirming their scalar coupling. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the C4 and C5 signals in the ¹³C NMR spectrum. Further confirmation can be obtained through HMBC (Heteronuclear Multiple Bond Correlation) experiments, which reveal long-range couplings between protons and carbons.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H4 | Downfield of 7.4 | Doublet | JH4-H5 |

| H5 | Downfield of 8.0 | Doublet | JH4-H5 |

| C2 | ~160-170 | Singlet | |

| C4 | ~120-130 | Singlet | |

| C5 | ~140-150 | Singlet | |

| C=O | ~170-180 | Quartet (2JCF) | |

| CF₃ | ~115-125 | Quartet (1JCF) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are expected to be the strong absorption band of the carbonyl (C=O) stretching vibration and the intense bands associated with the C-F stretching vibrations of the trifluoromethyl group. The C=O stretching frequency is typically observed in the range of 1680-1720 cm⁻¹ for ketones. The electron-withdrawing nature of the trifluoromethyl group is expected to shift this band to a higher wavenumber.

The C-F stretching vibrations of the CF₃ group give rise to very strong and characteristic absorption bands, usually in the region of 1100-1300 cm⁻¹. The spectrum will also feature bands corresponding to the C-H stretching and bending vibrations of the thiazole ring, as well as the characteristic ring stretching vibrations (C=C and C=N) of the thiazole heterocycle, typically found in the 1400-1600 cm⁻¹ region researchgate.netmdpi.com. For comparison, the IR spectrum of the related compound 2-(trifluoroacetyl)pyrrole shows strong bands in these characteristic regions spectrabase.com.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | 1700 - 1740 |

| C-F | Stretching | 1100 - 1300 (multiple strong bands) |

| C-H (thiazole) | Stretching | ~3100 |

| C=N, C=C (thiazole) | Ring Stretching | 1400 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

The fragmentation pattern of this compound is expected to be influenced by the stability of the thiazole ring and the presence of the trifluoroacetyl group. Common fragmentation pathways would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) and the cleavage of the bond between the carbonyl group and the thiazole ring, leading to the formation of a thiazolyl cation and a trifluoroacetyl radical. For comparison, the mass spectrum of 2-acetylthiazole shows a base peak at m/z 43, corresponding to the acetyl cation, and a significant peak for the molecular ion at m/z 127 nih.gov. A similar fragmentation leading to a prominent CF₃CO⁺ ion (m/z 97) could be expected for this compound.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₅H₂F₃NOS⁺ | 181 |

| [M-CF₃]⁺ | C₄H₂NOS⁺ | 112 |

| [CF₃CO]⁺ | CF₃CO⁺ | 97 |

| [Thiazolyl]⁺ | C₃H₂NS⁺ | 84 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, arise from the promotion of electrons in the π-system of the thiazole ring and the carbonyl group. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In moving from a non-polar to a polar solvent, π → π* transitions often exhibit a bathochromic (red) shift, while n → π* transitions typically show a hypsochromic (blue) shift. This is due to the differential stabilization of the ground and excited states by the solvent molecules. For instance, studies on other thiazole derivatives have demonstrated significant solvatochromic effects chemicalbook.com. The UV-Vis spectrum of unsubstituted thiazole in the gas phase shows an absorption maximum around 231 nm . The presence of the trifluoroacetyl chromophore is expected to shift the absorption to longer wavelengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the crystalline lattice. It would confirm the planarity of the thiazole ring and determine the orientation of the trifluoroacetyl group relative to the ring. Of particular interest would be the C-C and C=O bond lengths of the trifluoroacetyl moiety and the bond lengths within the thiazole ring, which can provide insights into the electronic effects of the substituent.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful technique used to study the dynamics of short-lived excited states of molecules on timescales ranging from femtoseconds to milliseconds. This method involves exciting the sample with a short "pump" laser pulse and then probing the changes in absorption with a second, time-delayed "probe" pulse.

By monitoring the transient absorption spectrum as a function of the delay time between the pump and probe pulses, it is possible to track the formation and decay of excited states, as well as any subsequent photochemical or photophysical processes such as intersystem crossing to triplet states, internal conversion, or isomerization.

For this compound, transient absorption spectroscopy could be employed to investigate the lifetime of its singlet and triplet excited states, and to understand the deactivation pathways following photoexcitation. The trifluoroacetyl group may influence the excited state dynamics, potentially affecting the rates of non-radiative decay processes. While specific studies on this molecule are not available, research on other heterocyclic systems demonstrates the utility of this technique in unraveling complex excited state behavior nih.govresearchgate.netrsc.org.

Computational Chemistry and Molecular Modeling Studies of 2 Trifluoroacetyl Thiazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For thiazole (B1198619) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are routinely used to optimize molecular geometry and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in

The electronic properties of 2-(Trifluoroacetyl)thiazole would be significantly influenced by the electron-withdrawing nature of the trifluoroacetyl group. This group is expected to lower the energy levels of both HOMO and LUMO compared to unsubstituted thiazole. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. iosrjournals.org

In studies of similar thiazole azo dyes, the distribution of HOMO and LUMO was found to be localized on different parts of the molecule, influencing their electronic transitions and reactivity. For this compound, the HOMO is likely to be concentrated on the thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO is expected to be localized on the trifluoroacetyl group, specifically the carbonyl carbon and oxygen atoms. This distribution would make the thiazole ring susceptible to electrophilic attack and the trifluoroacetyl group a prime site for nucleophilic attack.

Molecular Electrostatic Potential (MESP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. kbhgroup.in For this compound, the MESP would likely show a negative potential (red/yellow regions) around the nitrogen and oxygen atoms, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the thiazole ring and near the carbonyl carbon, indicating sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of related compounds

| Property | Predicted Characteristic for this compound | Rationale based on similar Thiazole Derivatives |

| HOMO Energy | Lowered | Electron-withdrawing trifluoroacetyl group stabilizes the HOMO. |

| LUMO Energy | Significantly Lowered | Strong electron-withdrawing effect of the trifluoroacetyl group. |

| HOMO-LUMO Gap | Relatively Small | Indicates higher reactivity compared to unsubstituted thiazole. |

| HOMO Localization | Thiazole ring (S and N atoms) | Common feature in thiazole derivatives. |

| LUMO Localization | Trifluoroacetyl group (C=O) | The carbonyl group acts as a strong electron acceptor. |

| Reactivity | Prone to nucleophilic attack at the carbonyl carbon | Indicated by LUMO localization and MESP. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules.

For this compound, a key aspect of conformational analysis would be the rotational barrier around the single bond connecting the trifluoroacetyl group to the thiazole ring. The planarity and orientation of the trifluoroacetyl group relative to the thiazole ring would influence its steric and electronic properties. nih.gov In related thiazole-containing amino acid residues, DFT studies have shown a preference for specific conformations stabilized by intramolecular hydrogen bonds. nih.gov While this compound lacks the functional groups for such strong intramolecular hydrogen bonding, the conformational preference would be dictated by the interplay of steric hindrance from the trifluoroacetyl group and electronic interactions between the two ring systems.

MD simulations of thiazole derivatives in aqueous solution have been used to understand their solvation and the stability of their conformations in a biological environment. nih.gov For this compound, MD simulations would reveal the stability of different rotamers and the nature of their interactions with water molecules. The trifluoroacetyl group, with its electronegative fluorine and oxygen atoms, would likely form hydrogen bonds with surrounding water molecules.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding affinity and mode of interaction of small molecules with protein targets. nih.gov

While there are no specific docking studies reported for this compound, numerous studies on other thiazole derivatives have demonstrated their potential to bind to a variety of protein targets, including enzymes and receptors. nih.govmdpi.commdpi.com The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For this compound, the thiazole ring can act as a hydrogen bond acceptor through its nitrogen atom and can participate in hydrophobic interactions. The trifluoroacetyl group offers additional interaction points. The carbonyl oxygen is a strong hydrogen bond acceptor, and the trifluoromethyl group can engage in hydrophobic and, in some cases, halogen bonding interactions.

The predicted binding mode of this compound would depend on the specific topology and amino acid composition of the target protein's active site. For example, in a hydrophobic pocket, the thiazole ring and the trifluoromethyl group would likely be buried, while in a more polar environment, the nitrogen and carbonyl oxygen would be positioned to form hydrogen bonds with polar residues like serine, threonine, or asparagine.

Table 2: Potential Binding Interactions of this compound in a Protein Active Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Thiazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Thiazole Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Trifluoromethyl Group | Hydrophobic, Halogen Bonding | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. nih.govmdpi.com

Numerous QSAR studies have been performed on various series of thiazole derivatives to understand the structural requirements for their antimicrobial, anticancer, and other biological activities. nih.govlaccei.orgnih.gov These studies typically use a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, to build predictive models.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. The descriptors for this compound would include its molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). The presence of the trifluoroacetyl group would significantly impact these descriptors, likely increasing lipophilicity and electron-withdrawing character compared to non-fluorinated analogs. Based on general QSAR principles, these properties could enhance membrane permeability and interaction with specific biological targets.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME/Tox prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity profiles, thereby reducing the likelihood of late-stage failures. nih.gov

For this compound, various computational tools can be used to predict its ADME properties. Based on the general properties of small, relatively lipophilic molecules, it is likely to have good oral bioavailability. The trifluoromethyl group can sometimes block metabolic pathways, potentially increasing the metabolic stability and half-life of the compound. frontiersin.org

Table 3: Predicted ADME/Tox Profile of this compound

| ADMET Parameter | Predicted Outcome for this compound | Rationale |

| Absorption | Good intestinal absorption | Small molecular size and moderate lipophilicity. |

| Distribution | Likely to cross cell membranes | Lipophilic character. |

| Metabolism | Potentially more stable than non-fluorinated analogs | Trifluoromethyl group can block metabolic sites. |

| Excretion | Likely renal or hepatic excretion | Dependent on metabolism and water solubility of metabolites. |

| Toxicity | Potential for hepatotoxicity and cardiotoxicity alerts | Often associated with small aromatic and fluorinated compounds; requires specific prediction models. researchgate.net |

Toxicity predictions are based on structural alerts and statistical models trained on large datasets of toxic compounds. The presence of the thiazole ring and the trifluoroacetyl group might trigger certain toxicity alerts. For instance, some fluorinated compounds have been associated with hERG channel inhibition (cardiotoxicity) or cytochrome P450 enzyme inhibition. scispace.com

Homology Modeling for Protein Target Identification

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a homologous protein as a template. nih.gov

If this compound is found to have a particular biological activity, but its protein target is unknown, homology modeling can be a valuable tool in identifying potential targets. By comparing the structure of known targets of similar thiazole-containing molecules, one could identify homologous proteins in the relevant biological system. nih.gov

Once a homology model of a potential target protein is built, molecular docking studies with this compound can be performed to assess the feasibility of binding and to generate hypotheses about its mechanism of action. This integrated computational approach can significantly accelerate the process of target identification and validation in drug discovery.

Biological Activity and Medicinal Chemistry Research for Thiazole Derivatives Incorporating Trifluoroacetyl Moieties

Antimicrobial Activity

Trifluoroacetyl-substituted thiazole (B1198619) derivatives have demonstrated broad-spectrum antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties. The electron-withdrawing nature of the trifluoroacetyl group often enhances the antimicrobial potency of the thiazole ring.

Antibacterial Efficacy

Thiazole derivatives containing a trifluoroacetyl group have been investigated for their activity against a range of Gram-positive and Gram-negative bacteria. Research has shown that these compounds can exhibit significant antibacterial effects, often comparable to or exceeding that of standard antibiotics. For instance, certain novel thiazole derivatives have shown promising in vitro antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilicity conferred by the trifluoroacetyl group can facilitate the passage of these molecules through the bacterial cell wall.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

| Substituted Thiazoles | S. aureus | 16.1 µM | nih.gov |

| Substituted Thiazoles | E. coli | 16.1 µM | nih.gov |

| Thiazole-based Schiff bases | L. monocytogenes | Lower than Ciprofloxacin | nih.gov |

| Thiazole derivatives | B. subtilis | 28.8 µM | nih.gov |

Antifungal Properties

The antifungal potential of trifluoroacetyl thiazole derivatives is a significant area of research. These compounds have shown efficacy against various fungal pathogens, including clinically relevant Candida species. The mechanism of antifungal action can involve the inhibition of fungal cell wall synthesis or interference with the fungal cell membrane. For example, a series of newly synthesized thiazole derivatives containing a cyclopropane system demonstrated very strong activity against clinical Candida albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. drugbank.com Another study highlighted that the introduction of a trifluoromethyl group into the thiazole ring can enhance antifungal activity.

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

| Thiazole-cyclopropane derivatives | Candida albicans | 0.008–7.81 µg/mL | drugbank.com |

| 1,2,4-triazole-linked thiazolidin-4-ones | Candida albicans | 250 µg/mL | nih.gov |

| Thiazole derivatives | Aspergillus fumigatus | 0.03 µg/mL | researchgate.net |

Antiviral Applications

Research into the antiviral applications of trifluoroacetyl thiazole derivatives is an emerging field with promising prospects. These compounds have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and hepatitis B and C viruses. The mechanism of antiviral activity can vary, from inhibiting viral entry into host cells to targeting viral enzymes essential for replication. The structural versatility of the thiazole ring allows for modifications that can be tailored to target specific viral proteins.

Anticancer and Antiproliferative Activities

Trifluoroacetyl thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting antiproliferative effects through various mechanisms of action. Their ability to selectively target cancer cells and inhibit key signaling pathways has been a major focus of medicinal chemistry research.

Inhibition of Specific Biological Targets

The anticancer activity of these compounds is often linked to their ability to inhibit specific biological targets that are crucial for cancer cell growth, proliferation, and survival.

EGFR and VEGFR-2 Inhibition: Several trifluoroacetyl thiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases. Overexpression of these receptors is common in many cancers, and their inhibition can block downstream signaling pathways that promote tumor growth and angiogenesis. For example, certain 2,4-disubstituted thiazole derivatives have shown significant inhibitory activity against EGFR and HER2. Similarly, novel thiazole-based analogs have been synthesized and evaluated for their inhibitory activity towards VEGFR-2, with some compounds exhibiting good inhibitory potential.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancer cells and plays a role in inflammation and tumor progression. Some thiazole derivatives have been designed as selective COX-2 inhibitors, demonstrating anti-inflammatory and potential anticancer properties. The trifluoroacetyl group can enhance the binding affinity and selectivity of these compounds for the COX-2 active site.

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme that is also a target in cancer therapy. Certain trifluoroacetyl thiazole derivatives have been investigated as DNA gyrase inhibitors, leading to the disruption of DNA replication and repair in cancer cells. nih.gov Novel thiazolyl-triazole Schiff bases have been evaluated as potential DNA-gyrase inhibitors with promising antibacterial and potential anticancer applications. nih.gov

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Trifluoroacetyl thiazole derivatives have been developed as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. A novel series of thiazole-naphthalene derivatives were found to be potent inhibitors of tubulin polymerization.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation and are often overexpressed in tumors. Inhibition of specific CA isoforms, such as CA IX, is a promising strategy for cancer therapy. While research is ongoing, some thiazole and thiadiazole derivatives have shown inhibitory activity against various carbonic anhydrase isozymes.

| Target Enzyme | Compound Type | Activity (IC50) | Reference |

| EGFR | Thiazolo[3,2-b]-triazoles | 0.122 µM | |

| VEGFR-2 | Thiazole derivatives | 0.15 µM | |

| COX-2 | 5,6-diarylimidazo[2.1-b]thiazole | 0.3 nM | |

| DNA Gyrase | 4,5,6,7-tetrahydrobenzo[d]thiazoles | Nanomolar range | |

| Tubulin Polymerization | Thiazole-naphthalene derivative | 3.3 µM | |

| Carbonic Anhydrase IX | 5-Amino-1,3,4-thiadiazole-2-thiol | 9.3 µM |

Apoptosis Induction Mechanisms

A key mechanism through which trifluoroacetyl thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. These compounds can trigger apoptosis through various intrinsic and extrinsic pathways. For instance, some derivatives have been shown to induce cell cycle arrest at different phases, leading to the activation of apoptotic cascades. Novel thiazolo[3,2-b]-triazoles have been synthesized and evaluated as potential antiproliferative agents that induce apoptosis by targeting p53. Furthermore, studies have shown that certain thiazole derivatives can increase the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, ultimately tipping the cellular balance towards cell death.

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been widely investigated for their potential as anti-inflammatory and analgesic agents. arxiv.orgresearchgate.netmicrosoft.com The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Research has extended to trifluoromethyl-containing thiazole derivatives as potential COX inhibitors.

A study focused on a series of novel thiazole carboxamide derivatives identified compounds with notable COX inhibitory activity. While not a 2-(trifluoroacetyl)thiazole, one of the synthesized compounds, 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide (2j ), demonstrated good selectivity for the COX-2 enzyme over COX-1. This selectivity is a desirable trait in anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects. Compound 2j showed an IC50 value of 0.957 μM against COX-2. Another compound from the same series, 2-(4-Chlorophenyl)-4-methyl-N-phenylthiazole-5-carboxamide (2a ), also showed a preference for COX-2 inhibition, with a selectivity ratio of 2.766. These findings suggest that the thiazole scaffold, when appropriately substituted with moieties including trifluoromethylphenyl groups, can be optimized for potent and selective COX-2 inhibition.

Table 1: COX Inhibitory Activity of Selected Thiazole Carboxamide Derivatives

| Compound ID | Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|---|

| 2a | 2-(4-Chlorophenyl)-4-methyl-N-phenylthiazole-5-carboxamide | 2.65 | 0.958 | 2.766 |

| 2j | 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide | 1.442 | 0.957 | 1.507 |

| Celecoxib | (Reference Drug) | 0.048 | 0.002 | 23.8 |

Data sourced from ACS Omega.

While direct studies on the analgesic properties of this compound are limited, the development of COX inhibitors is intrinsically linked to analgesia, as the reduction in prostaglandin synthesis alleviates pain associated with inflammation. The demonstrated potential of trifluoromethyl-containing thiazoles to act as selective COX-2 inhibitors provides a strong rationale for their further investigation as novel analgesic agents.

Antioxidant Effects

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in a wide range of diseases. As a result, the discovery of compounds with antioxidant properties is an active area of research. Thiazole derivatives have been explored for their ability to scavenge free radicals and modulate oxidative processes. arxiv.org

The inclusion of a trifluoromethyl group can influence the electronic properties of the thiazole ring and its substituents, potentially impacting its antioxidant capacity. In a study of fluorinated hydrazinylthiazole derivatives, several compounds were screened for their DPPH free radical scavenging ability. Among the tested compounds, those featuring a trifluoromethyl group on an associated phenyl ring were found to possess antiglycation and antioxidant potential. For instance, compound 3i , which has a trifluoromethyl group at position 3 of the arylidene ring, exhibited the highest antiglycation activity in its series. In the DPPH antioxidant assay, a related compound, 3j , was the most active in the series, with an IC50 value of 8.33 ± 0.08 mM, which was comparable to the standard.

A theoretical study using DFT computations on 2-(trifluoromethyl)phenothiazine derivatives also suggested that these compounds possess antioxidative properties, indicating the potential for the trifluoromethyl group to contribute to free radical scavenging capabilities.

Table 2: Antioxidant Activity of a Fluorinated Hydrazinylthiazole Derivative

| Compound ID | Compound Structure Feature | Antioxidant Assay | IC50 Value (mM) |

|---|---|---|---|

| 3j | 2-ethoxy group on arylidene ring | DPPH Free Radical Scavenging | 8.33 ± 0.08 |

| Ascorbic Acid | (Standard) | DPPH Free Radical Scavenging | 7.18 ± 0.01 |

Data sourced from Molecules (MDPI).

Role in Peptide and Peptidomimetic Research

Peptidomimetics are molecules designed to mimic natural peptides, often with improved stability and bioavailability. The thiazole ring is a valuable component in this field due to its structural and electronic properties.

The thiazole ring can be considered a dehydrated and cyclized derivative of the amino acid cysteine. This structural relationship is observed in numerous natural products where thiazole heterocycles are formed through the post-translational modification of cysteine residues in precursor peptides. In synthetic peptidomimetics, thiazole can be incorporated as a bioisostere for a cysteine residue or a dipeptide fragment. This substitution can enforce conformational rigidity and introduce a planar, aromatic system with a hydrogen bond-accepting nitrogen atom, which can influence molecular conformation and interactions with biological targets. The strong electron-withdrawing nature of a trifluoroacetyl group attached to the thiazole ring would further modulate its electronic properties, though specific research on its use as a cysteine surrogate is not widely documented.

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a challenging but increasingly important class of drug targets. Small molecules that can either inhibit or stabilize PPIs are of great therapeutic interest. Peptidomimetics containing thiazole are being developed to modulate these interactions. For example, modifications on a thiazole phenyl ring with trifluoromethyl substitutions have yielded analogues with potent effects on cancer cell motility, potentially through interaction with the F-actin bundling protein fascin, thereby disrupting a key protein's function. In one study, N-(4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-yl)benzamide (14f ) was synthesized and showed strong antimigration activity, highlighting the role of bis(trifluoromethyl)phenyl substitution in modulating cellular processes that rely on PPIs.

Thiazole-Based Drug Discovery and Development

The thiazole nucleus is a "privileged scaffold" in drug discovery, appearing in a wide array of FDA-approved drugs. arxiv.orgyoutube.com The incorporation of a trifluoromethyl group is a proven strategy in medicinal chemistry to enhance a drug candidate's profile. researchgate.net This group is highly lipophilic and electron-withdrawing, which can improve cell membrane permeability, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. researchgate.netresearchgate.net